2-(3-acetyl-1H-indol-2-yl)acetonitrile
Description
Significance of the Indole (B1671886) Nucleus and Acetonitrile (B52724) Moiety in Organic and Medicinal Chemistry Research
The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. nih.govmdpi.com Its structural rigidity and the presence of a hydrogen bond donor (the N-H group) and a rich π-electron system allow it to interact with a wide array of biological targets. mdpi.com Consequently, the indole motif is a cornerstone in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. mdpi.com Prominent examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the antimigraine drug Sumatriptan, and the vinca (B1221190) alkaloids Vinblastine and Vincristine, which are used in cancer chemotherapy. The versatility of the indole ring system makes it a focal point for the development of novel therapeutic agents. mdpi.com
The acetonitrile moiety (-CH₂CN) is also of considerable importance in both organic synthesis and medicinal chemistry. In organic synthesis, acetonitrile is a versatile polar aprotic solvent and a valuable C2 building block. vulcanchem.com The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, making it a key intermediate in the synthesis of complex molecules. vulcanchem.com In the context of medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, influencing the binding of a molecule to its biological target. Furthermore, the acetonitrile group can impact the physicochemical properties of a compound, such as its lipophilicity and metabolic stability, which are critical for drug development.
Overview of Key Research Areas Pertaining to 2-(3-Acetyl-1H-indol-2-yl)acetonitrile and Related Indole-Acetonitrile Scaffolds
While specific research on this compound is not extensively documented in publicly available literature, the broader class of 3-substituted indole-2-acetonitrile derivatives is a subject of scientific inquiry. The substitution pattern of this compound, with an electron-withdrawing acetyl group at the C3 position and a cyanomethyl group at the C2 position, suggests potential for investigation in several research areas.
One area of interest is in the development of enzyme inhibitors. For instance, structural analogs are being explored for their potential to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.com The acetyl group at the C3 position may enhance target engagement, while the acetonitrile moiety at C2 is thought to be important for maintaining inhibitory potency. mdpi.com
Furthermore, research into related indole-3-acetonitrile (B3204565) derivatives has revealed their potential as anti-inflammatory agents. nih.gov For example, analogs of arvelexin, a natural product, have been synthesized and shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cellular models of inflammation. nih.gov This suggests that indole-acetonitrile scaffolds can be valuable templates for the design of new anti-inflammatory drugs. The functionalization at the C3 position, as seen with the acetyl group in the title compound, can be systematically varied to explore structure-activity relationships and optimize biological activity.
The field of materials science also presents potential applications for such compounds. The combination of the indole nucleus, known for its electronic properties, and the polar acetonitrile group could lead to materials with interesting photophysical or electronic characteristics. For example, some indole derivatives are being investigated for their use in organic solar cells. mdpi.com
Historical Context of Indole-Acetonitrile Derivatives in Synthetic Methodology Development
The synthesis of indole derivatives has a rich history dating back to the 19th century. The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most widely used methods for constructing the indole ring. mdpi.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. Over the years, numerous other methods have been developed, including the Reissert, Madelung, Leimgruber–Batcho, and Cadogan–Sundberg syntheses, each offering different advantages in terms of substrate scope and reaction conditions.
The development of synthetic routes to indole-acetonitrile derivatives is an extension of this broader history. Early methods for introducing a cyanomethyl group onto the indole nucleus often involved multi-step sequences. However, more recent research has focused on developing more direct and efficient methods. For example, a modern approach to the synthesis of 2-(1H-indol-2-yl)acetonitriles involves a [4+1]-spirocyclization of nitroalkenes with indoles, followed by a rearrangement. mdpi.com This method highlights the ongoing innovation in indole synthesis, driven by the need for efficient access to complex and functionally diverse indole derivatives for various applications. The synthesis of a specifically substituted compound like this compound would likely involve a multi-step process, potentially utilizing a known indole synthesis followed by functionalization at the C2 and C3 positions. A plausible synthetic strategy could involve the formation of a 3-(2-nitroethyl)-1H-indole intermediate, followed by conversion of the nitro group to a cyanide and subsequent Friedel-Crafts acylation at the C3 position. mdpi.com
Interactive Data Table of Indole Synthesis Methods
| Synthesis Method | Year Discovered | Key Reactants | Typical Conditions |
| Fischer Indole Synthesis | 1883 | Phenylhydrazone, Aldehyde/Ketone | Acid catalyst (e.g., HCl, ZnCl₂) |
| Reissert Synthesis | 1905 | o-Nitrotoluene, Diethyl oxalate | Base, followed by reductive cyclization |
| Madelung Synthesis | 1912 | N-acyl-o-toluidine | Strong base (e.g., NaNH₂), high temperature |
| Leimgruber–Batcho Synthesis | 1976 | o-Nitrotoluene derivative, Dimethylformamide dimethyl acetal | Pyrrolidine, followed by reduction |
| Cadogan–Sundberg Synthesis | 1960s | o-Nitrostyrene or o-azidostyrene | Reduction (e.g., P(OEt)₃) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-acetyl-1H-indol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8(15)12-9-4-2-3-5-10(9)14-11(12)6-7-13/h2-5,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYMPRYDPCHFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=CC=CC=C21)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495595 | |
| Record name | (3-Acetyl-1H-indol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-78-2 | |
| Record name | (3-Acetyl-1H-indol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 3 Acetyl 1h Indol 2 Yl Acetonitrile and Its Precursors
Strategic Approaches to the Indole-Acetonitrile Core Synthesis
The Knoevenagel condensation is a classic and versatile method for carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound, typically catalyzed by a weak base like an amine. wikipedia.orgbhu.ac.in This reaction is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org
In the context of indole-acetonitrile synthesis, this strategy is particularly useful for creating derivatives from a pre-existing 2-(1H-indol-2-yl)acetonitrile core. The methylene group of 2-(1H-indol-2-yl)acetonitrile can be activated to condense with various aromatic and heteroaromatic aldehydes. This approach has been successfully employed to synthesize a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, which are valuable as potential antitumor and antimicrobial agents. researchgate.net The reaction is often facilitated by microwave irradiation, which can shorten reaction times and improve yields. researchgate.net
Table 1: Examples of Knoevenagel Condensation for Indole-Acrylonitrile Synthesis researchgate.net
| Aldehyde Reactant | Base/Catalyst | Resulting Product |
| Aromatic Aldehydes | Piperidine | 2-(1H-indol-2-yl)-3-arylacrylonitriles |
| Heteroaromatic Aldehydes | Piperidine | 2-(1H-indol-2-yl)-3-heteroarylacrylonitriles |
An alternative to functionalizing a pre-formed indole (B1671886) is to construct the indole ring and integrate the acetonitrile (B52724) moiety simultaneously or in a tandem sequence. Cyclization reactions, particularly those involving cascade transformations, offer an elegant and atom-economical route to the desired core structure.
A recently developed and powerful method for synthesizing 2-(1H-indol-2-yl)acetonitriles involves an unusual, acid-assisted [4+1]-spirocyclization of indoles with nitroalkenes. researchgate.netnih.gov In this reaction, the indole acts as a 4-atom component and the nitroalkene serves as a 1-atom (C-C-N-O dipole) component. acs.org The initial reaction affords a diastereomerically pure 4'H-spiro[indole-3,5'-isoxazole] intermediate. nih.govacs.orgnih.gov
Table 2: Overview of [4+1]-Spirocyclization and Rearrangement
| Reactant 1 | Reactant 2 | Key Intermediate | Final Product | Reference |
| Indole | Nitroalkene | 4'H-Spiro[indole-3,5'-isoxazole] | 2-(1H-indol-2-yl)acetonitrile | nih.gov |
| 3-(2-Nitroethyl)-1H-indole | (Activated) | 4'H-Spiro[indole-3,5'-isoxazole] | 2-(1H-indol-2-yl)acetonitrile | mdpi.com |
Understanding the mechanism of the [4+1]-spirocyclization is crucial for optimizing the reaction and minimizing byproduct formation. The proposed mechanistic pathway begins with the acid-catalyzed activation of the nitroalkene. acs.org This is followed by a Michael-type nucleophilic attack from the C-3 position of the indole onto the activated nitroalkene, forming an iminium species. acs.org
Deprotonation of this species leads to the formation of a critical nitronate intermediate. nih.govacs.org This nitronate is the active species that undergoes the spirocyclization to form the 4'H-spiro[indole-3,5'-isoxazole]. However, the nitronate intermediate is susceptible to tautomerization, leading to the formation of the more stable 3-(2-nitroethyl)-1H-indole. nih.gov This nitroalkane form is unreactive under the spirocyclization conditions, effectively sequestering the material in an unproductive pathway. nih.gov Recent advancements have focused on developing protocols to activate this stable byproduct, pushing it back towards the reactive nitronate intermediate and subsequent cyclization and rearrangement to the desired acetonitrile. nih.gov
Direct C-H bond functionalization represents a highly step- and atom-economical approach in modern organic synthesis. rsc.org For the synthesis of the indole-acetonitrile core, methods for the direct cyanomethylation at the C-2 position of an indole ring are particularly attractive.
One successful strategy employs an iron(II) complex as a catalyst for the oxidative cross-dehydrogenative coupling of indoles with acetonitrile derivatives. rsc.org This method tolerates a variety of substrates and provides the C-2 cyanomethylated products in moderate to good yields. A key requirement for this transformation is the presence of a directing group, such as an N-pyrimidyl or N-pyridyl group, on the indole nitrogen to ensure C-2 selectivity. rsc.org
Another approach utilizes a copper-mediated C-2 cyanation where acetonitrile itself serves as the cyanide source. nih.govacs.org This transformation also relies on the installation of a removable pyrimidyl directing group on the indole nitrogen to achieve the desired regioselectivity. nih.govacs.org
Table 3: Comparison of Direct C-2 Cyanomethylation Methods
| Method | Catalyst | Cyanomethyl Source | Directing Group Required | Reference |
| Iron-Catalyzed Coupling | Fe(II) complex | Acetonitrile derivatives | Yes (e.g., N-pyrimidyl) | rsc.org |
| Copper-Mediated Cyanation | Copper salt | Acetonitrile | Yes (e.g., N-pyrimidyl) | nih.govacs.org |
Cyclization Reactions for Indole Formation and Acetonitrile Integration
Introduction and Manipulation of the 3-Acetyl Moiety in Indole-Acetonitrile Frameworks
Once the 2-(1H-indol-2-yl)acetonitrile scaffold is in hand, the final step towards the target molecule is the introduction of an acetyl group at the C-3 position. The indole ring is electron-rich, and the C-3 position is the most nucleophilic and thus most susceptible to electrophilic substitution.
The most common and direct method for this transformation is the Friedel-Crafts acetylation. researchgate.netchemijournal.com This reaction involves treating the indole-acetonitrile substrate with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. researchgate.net A variety of catalysts have been shown to be effective for the 3-acetylation of indoles, including indium trichloride, zinc chloride, and aluminum chloride. researchgate.netchemijournal.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity, affording the final 2-(3-acetyl-1H-indol-2-yl)acetonitrile product. In some cases, rearrangement of a 2-acetylindole (B14031) to a 3-acetylindole (B1664109) can be achieved using polyphosphoric acid at elevated temperatures, though this is a less direct route. chemijournal.com
Table 4: Catalysts for Friedel-Crafts Acetylation of Indoles researchgate.net
| Acetylating Agent | Catalyst |
| Acetyl Chloride (AcCl) | Aluminum Chloride (AlCl₃) |
| Acetic Anhydride (Ac₂O) | Zinc Chloride (ZnCl₂) |
| Acetyl Chloride (AcCl) | Indium(III) Chloride (InCl₃) |
| Acetic Anhydride (Ac₂O) | Tin(IV) Chloride (SnCl₄) |
| Vinyl Acetate (B1210297) | Perchloric Acid (HClO₄) |
Methods for Selective Acetylation of Indole Rings at C-3 Position
The indole ring system exhibits a high electron density, particularly at the C-3 position, making it the most reactive site for electrophilic substitution. researchgate.netnih.gov Consequently, the selective introduction of an acetyl group at this position is a fundamental transformation in the synthesis of many indole derivatives. researchgate.net
Friedel-Crafts acetylation is a widely employed method for this purpose, typically utilizing acetyl chloride or acetic anhydride in the presence of a catalyst. researchgate.net A variety of Lewis acid catalysts have been explored to facilitate this reaction, including aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), and indium triflate (In(OTf)₃). researchgate.netresearchgate.netchemijournal.com However, the strength of the Lewis acid is critical, as highly acidic catalysts like AlCl₃ can lead to decomposition of the indole substrate. organic-chemistry.org
A notably efficient and mild method involves the use of dialkylaluminum chlorides. organic-chemistry.org Research has shown that indoles can be selectively acylated at the C-3 position in high yields using a range of acyl chlorides with diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl). organic-chemistry.org This procedure is advantageous as it proceeds under mild conditions in dichloromethane (B109758) (CH₂Cl₂) and does not require the protection of the indole nitrogen (N-H), accommodating various functional groups on the indole ring. organic-chemistry.org
The following table summarizes the effectiveness of various catalysts in the C-3 acetylation of indole.
| Acylating Agent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| CH₃COCl | Et₂AlCl | 86 | researchgate.netorganic-chemistry.org |
| CH₃COCl | SnCl₄ | 95 | researchgate.net |
| CH₃COCl | ZrCl₄ | 69 | researchgate.net |
| (CH₃CO)₂O | In(OTf)₃ | 52 | researchgate.net |
| (CH₃CO)₂O | PPh₃·HClO₄ | 61 | researchgate.net |
Other strategies include the rearrangement of N-acylated indoles. For instance, heating N-acetoacetylindole with acetic anhydride yields 1-acetoacetyl-3-acetylindole, which upon hydrolysis with sodium hydroxide (B78521), produces 3-acetylindole, although this method often results in a low yield of around 13%. chemijournal.com
Integration of the Acetyl Group during Indole-Acetonitrile Synthesis
Synthesizing the target molecule, this compound, requires the presence of two distinct functional groups at the C-2 and C-3 positions. A logical approach involves a multi-step sequence starting from a pre-functionalized precursor, such as 3-acetylindole. The electron-withdrawing nature of the C-3 acetyl group deactivates this position towards further electrophilic attack, which can influence the regioselectivity of subsequent reactions.
A plausible synthetic pathway could involve the C-2 functionalization of 3-acetylindole to introduce the cyanomethyl group. While direct C-2 cyanation is challenging, a common strategy for introducing substituents at the C-2 position of a 3-substituted indole involves initial N-protection followed by directed metalation. For example, the indole nitrogen can be protected, followed by lithiation at the C-2 position using a strong base like n-butyllithium, and subsequent quenching with an appropriate electrophile, such as chloroacetonitrile, to install the acetonitrile moiety.
An alternative pathway is suggested by the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com This reaction proceeds through a rearrangement of an intermediate spiro-isoxazole. nih.govmdpi.com Applying this logic, a synthesis could begin with the reaction of a 3-acetyl-substituted indole with a nitroalkene to form the corresponding 3-acetyl-3-(2-nitroethyl)-1H-indole intermediate, which could then be transformed into the desired 2-(cyanomethyl) product. The synthesis of the starting nitroalkanes is typically achieved via the electrophilic addition of an indole to a nitroalkene, often catalyzed by acetic acid. nih.gov
Optimization of Reaction Conditions and Catalyst Systems in Synthesis
The efficiency and selectivity of synthetic routes toward complex indoles are highly dependent on the careful optimization of reaction conditions, including the choice of catalysts, solvents, and reagents.
Both Brønsted acids and bases play pivotal roles in controlling the outcome of reactions involving indoles.
Brønsted Acids: Brønsted acids are frequently used as catalysts in indole synthesis. wikipedia.org They are effective in promoting the cyclization of precursors to form the indole core. For example, a one-pot synthesis of indoles from o-aminobenzyl alcohols and furans is efficiently catalyzed by Brønsted acids. nih.govorganic-chemistry.org Studies comparing various acids found that strong acids like triflic acid (TfOH) and methanesulfonic acid (MsOH) provide superior yields compared to others like HCl or H₂SO₄. nih.govacs.org The table below illustrates the impact of different Brønsted acids on this transformation.
| Catalyst (10 mol%) | Yield of Indole (%) | Reference |
|---|---|---|
| TfOH | 95 | acs.org |
| MsOH | 87 | acs.org |
| TsOH | Mixture | acs.org |
| H₂SO₄ | Mixture | acs.org |
| CF₃CO₂H | 0 (Intermediate only) | acs.org |
Brønsted acids can also activate the indole ring in different ways. In the presence of a strong acid, the C-3 position of indole can be protonated, forming an indoleninium ion that is susceptible to nucleophilic attack at C-2. nih.gov This principle is used in dearomatization strategies, though it can be complicated by side reactions like dimerization. nih.gov Furthermore, Brønsted acid ionic liquids have been developed as recyclable catalysts for the Michael addition of indoles to α,β-unsaturated ketones. mdpi.com
Brønsted Bases: Bases are crucial for reactions that require the deprotonation of the indole N-H or an adjacent carbon. For instance, the N-H of indole is weakly acidic and can be deprotonated by a base to generate a nitrogen anion, which enhances its nucleophilicity for N-alkylation or N-acylation reactions. nih.gov In the synthesis of indole chalcones, a base such as sodium hydroxide (NaOH) is essential for catalyzing the initial aldol (B89426) condensation between 3-acetylindole and an aldehyde. thepharmajournal.comthepharmajournal.com
The choice of base is also critical in transition metal-catalyzed reactions and specific rearrangements. In the conversion of 3-(2-nitroethyl)-1H-indole to 2-(1H-indol-2-yl)acetonitrile, a reaction closely related to the synthesis of the title compound's backbone, various amine bases were tested in conjunction with phosphorus oxychloride (POCl₃). nih.gov The optimization of the base and solvent system was found to be essential for achieving a good yield, with triethylamine (B128534) in benzene (B151609) providing the best results. nih.gov
Modern synthetic chemistry heavily relies on transition metal catalysis to construct indole frameworks with high efficiency and selectivity. arabjchem.orgresearchgate.net Metals such as palladium, copper, gold, and rhodium have enabled the development of numerous novel synthetic routes that overcome the limitations of classical methods. arabjchem.orgresearchgate.netmdpi.com
Palladium (Pd): Palladium is one of the most versatile metals for indole synthesis. researchgate.net It catalyzes a wide array of reactions, including intramolecular C-H amination, Sonogashira coupling followed by cyclization, and the direct annulation of anilines with alkynes or olefins. researchgate.netmdpi.comtandfonline.com
Copper (Cu): Copper catalysts are often used for C-N bond formation, such as in Ullmann-type couplings, and for intramolecular cyclizations of suitable precursors to form the indole ring. tandfonline.com
Gold (Au) and Silver (Ag): Gold and silver catalysts, being π-acidic, are particularly effective in catalyzing the cyclization of substrates containing alkynes, such as 2-alkynylanilines. tandfonline.com Silver(I) has also been reported to catalyze the synthesis of 2-acyl indoles. tandfonline.com
Other Metals (Co, Rh, Ni): Other transition metals like cobalt, rhodium, and nickel have also been employed in C-H activation and cross-coupling reactions to build the indole scaffold. researchgate.netmdpi.com
These metal-catalyzed methods provide access to a diverse range of substituted indoles that are difficult to obtain through traditional means, offering high functional group tolerance and regiocontrol. arabjchem.org
The table below provides a brief overview of the role of various transition metals in indole synthesis.
| Metal Catalyst | Type of Reaction | Brief Description | Reference |
|---|---|---|---|
| Palladium (Pd) | Cross-Coupling/Annulation | Catalyzes Sonogashira coupling followed by cyclization or direct annulation of anilines with alkynes. | arabjchem.orgtandfonline.com |
| Copper (Cu) | C-N Coupling/Cyclization | Used for Ullmann-type reactions and intramolecular cyclization of 2-alkynyl tosylanilines. | mdpi.comtandfonline.com |
| Gold (Au) | Cascade Cyclization | Catalyzes cascade reactions of stable di-azido compounds or the cyclization of 2-alkynylarylazides. | researchgate.nettandfonline.com |
| Silver (Ag) | Annulation/Acylation | Promotes the annulation of pyrrole (B145914) precursors to indoles and the synthesis of 2-acyl indoles. | tandfonline.com |
| Cobalt (Co) | Cross-Dehydrogenative Coupling | Enables intramolecular C-H/N-H annulation of ortho-alkenylanilines to form indoles. | mdpi.com |
Chemical Transformations and Reactivity Profiles of 2 3 Acetyl 1h Indol 2 Yl Acetonitrile Derivatives
Functional Group Interconversions Involving the Acetonitrile (B52724) Moiety
The acetonitrile group in 2-(3-acetyl-1H-indol-2-yl)acetonitrile is characterized by an active methylene (B1212753) group, making it a prime site for condensation reactions and further derivatization.
Conversion to Acrylonitriles via Condensation Reactions
The active methylene group of the acetonitrile moiety readily participates in Knoevenagel condensation reactions with various aldehydes. This reaction provides a direct route to α,β-unsaturated systems, specifically heteroaryl-acrylonitriles, which are of significant interest for their potential biological activities. researchgate.netbohrium.comscilit.com
For instance, the condensation of 3-(cyanoacetyl)indole with heteroaryl-aldehydes, a reaction analogous to what would be expected for this compound, can be efficiently carried out under microwave irradiation. bohrium.comscilit.com This method is noted for being an eco-friendly and rapid way to produce (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles with high stereoselectivity and yields generally ranging from 65-94%. bohrium.com The reaction mechanism involves a nucleophilic attack by the active methylene carbon on the aldehyde's carbonyl carbon, followed by dehydration to form the carbon-carbon double bond. bohrium.com
Similarly, Knoevenagel condensation of indole-3-carboxaldehydes with various active methylene compounds like cyanoacetamide and ethyl cyanoacetate (B8463686) leads to the formation of corresponding acrylonitrile (B1666552) derivatives. scirp.org These reactions highlight the general reactivity of the active methylene group adjacent to a nitrile and an indole (B1671886) ring system.
| Reactant A | Reactant B | Reaction Type | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| 3-(Cyanoacetyl)indole | Heteroaryl-aldehydes | Knoevenagel Condensation (Microwave-assisted) | (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles | High yields (65-94%), stereoselective, eco-friendly | bohrium.comscilit.com |
| Indole-3-carboxaldehydes | Cyanoacetamide / Ethyl cyanoacetate | Knoevenagel Condensation | 3-(1H-indol-3-yl)-2-cyanoprop-2-enamide / Ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate | General method for acrylonitrile synthesis from indole aldehydes | scirp.org |
Further Derivatization at the Acetonitrile Carbon
Beyond condensation, the active methylene carbon of the acetonitrile group is a nucleophilic center that can engage in other carbon-carbon bond-forming reactions. While direct studies on this compound are limited, analogous reactions with similar indole derivatives suggest potential pathways. For example, 3-cyanoacetyl indoles undergo one-pot multi-component reactions with aromatic aldehydes and malononitrile (B47326) to produce polysubstituted pyran derivatives. nih.gov This transformation involves an initial Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. nih.gov
Furthermore, the discovery of a [4+1]-spirocyclization of nitroalkenes with indoles offers a route to 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com This reaction proceeds through a spiro[indole-3,5'-isoxazole] intermediate which then rearranges to the final acetonitrile product. nih.gov This suggests that the carbon framework of the acetonitrile side chain can be constructed through cascade reactions involving the indole nucleus.
Reactivity of the Indole Nitrogen (N-1 Position)
N-Substitution Reactions, e.g., Acetylation
The N-1 position of the indole ring can be readily substituted. A common transformation is N-acetylation. While direct N-acetylation of this compound is not explicitly detailed in the provided context, the acetylation of indoles is a well-established reaction. sciencemadness.org For instance, indole can react with acetyl chloride or acetic anhydride (B1165640) to yield 1-acetylindole (B1583761) or 1,3-diacetylindole. sciencemadness.orgresearchgate.net The use of a base can facilitate the selective removal of the N-acetyl group to yield the 3-acetylindole (B1664109). sciencemadness.org
Continuous-flow acetylation methods using acetonitrile as the acetylating agent over an alumina (B75360) catalyst have also been developed for various amines. nih.govresearchgate.net This greener approach avoids hazardous reagents like acetyl chloride and acetic anhydride. nih.gov Such a method could potentially be applied to the N-acetylation of indole derivatives.
Ring-Opening and Rearrangement Pathways
The indole ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. For example, the reaction of indoles with primary aminobenzaldehydes can lead to a facile indole ring-opening, ultimately forming quinolines. rsc.org In contrast, reaction with secondary aminobenzaldehydes can result in annulation to form neocryptolepine (B1663133) analogues. rsc.org
Chemistry of the 3-Acetyl Group
The 3-acetyl group is a significant functional handle on the indole ring, influencing its electronic properties and providing a site for further chemical modification. The acetyl group is an electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution but can direct reactions at other positions.
The synthesis of 3-acetylindoles can be achieved through various methods, including Friedel-Crafts acetylation of indoles using acetyl chloride or acetic anhydride with a catalyst. researchgate.netchemijournal.com Vilsmeier-Haack type reactions using dimethylacetamide and phosphorus oxychloride also yield 3-acetylindoles. sciencemadness.org
The carbonyl group of the 3-acetyl moiety is itself reactive. For example, 3-cyanoacetyl indoles, which are structurally related to the title compound, can participate in multi-component reactions to synthesize complex heterocyclic systems like pyrans and pyridines. nih.gov These reactions often involve the acetyl group's enol tautomer acting as a nucleophile in Michael additions or participating in cyclization steps. nih.gov
| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Acetyl | Friedel-Crafts Acetylation (Synthesis) | Indole, Acetyl chloride/Acetic anhydride, Catalyst | 3-Acetylindole | researchgate.netchemijournal.com |
| 3-Acetyl | Vilsmeier-Haack type reaction (Synthesis) | Indole, Dimethylacetamide, POCl3 | 3-Acetylindole | sciencemadness.org |
| 3-Cyanoacetyl | Multi-component reaction | Aromatic aldehydes, Malononitrile, Piperidine | Polysubstituted pyrans | nih.gov |
| 3-Cyanoacetyl | Four-component condensation | Aldehydes, 3-acetyl-2H-chromenones, Ammonium acetate (B1210297) | Pyridine-3-carbonitrile derivatives | nih.gov |
In-Depth Analysis of Chemical Transformations and Reactivity of this compound and Its Derivatives
The scientific community has extensively studied the chemistry of indole and its derivatives due to their importance as scaffolds in medicinal chemistry and material science. rsc.orgmdpi.comresearchgate.net Research has detailed numerous synthetic methods for 3-acetylindoles and their subsequent reactions. researchgate.netchemijournal.com For instance, the reactivity of the acetyl group in 3-acetylindoles is well-documented, including condensation reactions to form chalcone (B49325) derivatives. thepharmajournal.com Similarly, the chemistry of 3-cyanoacetyl indoles, an isomer of the target compound, has been a subject of review, with a focus on their use in multicomponent reactions to synthesize various heterocyclic systems. rsc.orgnih.govresearchgate.net
Furthermore, synthetic routes to achieve 2-substituted and 3-substituted indoles are a cornerstone of heterocyclic chemistry. nih.govscirp.orgacs.orgscite.aimdpi.com Palladium-catalyzed C-H functionalization has been employed to introduce substituents at various positions of the indole ring. nih.govacs.org One notable study describes a domino C4-arylation followed by a 3,2-carbonyl migration of 3-acetylindoles, leading to 2-acetylindole (B14031) derivatives. nih.govacs.org However, this transformation does not provide insight into the direct reactivity of the acetyl group in a pre-formed this compound.
Despite the wealth of information on related compounds, the specific substitution pattern of having an acetyl group at the C3 position and an acetonitrile group at the C2 position of the indole ring appears to be a less-explored area of research. Consequently, detailed experimental findings, including reaction conditions, yields, and spectroscopic data for the chemical transformations of This compound as specified in the requested outline, could not be retrieved from the surveyed literature.
Therefore, a scientifically accurate and detailed article on the "," including data tables for reactions at the ketone carbonyl and condensation reactions of the acetyl methyl group, cannot be generated at this time due to the absence of specific research on this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR (Proton NMR): A ¹H-NMR spectrum would confirm the number of unique proton environments, their electronic surroundings, and their proximity to other protons. For "2-(3-acetyl-1H-indol-2-yl)acetonitrile," one would expect to observe distinct signals for the indole (B1671886) N-H proton (typically a broad singlet at high chemical shift, >10 ppm), the four aromatic protons on the benzene (B151609) ring portion of the indole, the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group, and the methyl (-CH₃) protons of the acetyl group. The integration of these signals would correspond to the number of protons (1H, 4H, 2H, and 3H, respectively).
¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum would show signals for each unique carbon atom in the molecule. Key expected signals include those for the carbonyl carbon (C=O) of the acetyl group (typically in the 190-200 ppm range), the nitrile carbon (-C≡N) (around 115-120 ppm), and the various sp²-hybridized carbons of the indole ring system.
A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes. Actual values would need to be determined experimentally.
| ¹H-NMR (Hypothetical) | ¹³C-NMR (Hypothetical) |
| Chemical Shift (ppm) | Assignment |
| > 10 (s, 1H) | Indole N-H |
| 7.2-8.0 (m, 4H) | Ar-H (indole) |
| ~4.0 (s, 2H) | -CH₂-CN |
| ~2.6 (s, 3H) | -CH₃ (acetyl) |
Note: This table is for illustrative purposes only and does not represent experimentally verified data.
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. For "this compound," the key diagnostic peaks would be:
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ for the indole N-H group.
C≡N Stretch: A sharp, medium-intensity peak in the range of 2240-2260 cm⁻¹ for the nitrile group.
C=O Stretch: A strong, sharp absorption around 1650-1680 cm⁻¹ corresponding to the conjugated ketone of the acetyl group.
C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region for the aromatic C=C bonds of the indole ring.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
MS (Mass Spectrometry): Would be used to determine the molecular weight. For C₁₂H₁₀N₂O, the expected molecular ion peak [M]⁺ would be at m/z = 198.
HRMS (High-Resolution Mass Spectrometry): Would provide a highly accurate mass measurement, confirming the elemental composition. The calculated exact mass for C₁₂H₁₀N₂O is 198.0793, and HRMS would be expected to find a value within a few parts per million (ppm) of this.
Fragmentation Pattern: The molecule would likely fragment in predictable ways under electron ionization. Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺) from the acetyl moiety or the loss of the entire acetyl group ([M-43]⁺) to yield a stable indolic cation.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Should a suitable single crystal of the compound be grown, X-ray crystallography could provide an unambiguous three-dimensional structure. This technique would definitively confirm the atomic connectivity and reveal the molecule's conformation
Theoretical and Computational Chemistry Studies on 2 3 Acetyl 1h Indol 2 Yl Acetonitrile and Analogs
Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are mainstays for investigating the electronic characteristics of molecular systems. DFT has become especially popular due to its favorable balance of computational cost and accuracy in accounting for electron correlation. These calculations form the basis for understanding a molecule's geometry, stability, and reactivity.
Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(3-acetyl-1H-indol-2-yl)acetonitrile, this process involves calculating the forces on each atom and systematically adjusting their positions until a stable conformation is reached.
Studies on related indole (B1671886) derivatives, such as 2-(1H-indol-3-yl)carbonyl)acetonitrile, have shown that the indole ring system is typically planar. nih.gov This planarity is consistent with the sp² hybridization of the atoms within the bicyclic structure. nih.gov For this compound, computational analysis would focus on the rotational barriers and preferred orientations of the acetyl and acetonitrile (B52724) substituents relative to the indole plane. Conformational analysis seeks to identify the various low-energy conformers and the energy differences between them, which is crucial for understanding how the molecule might interact with other species.
Below is a table of representative optimized geometric parameters (bond lengths and angles) for an indole core, which would be a key component of the calculations for the title compound.
| Parameter | Atom Pair/Triplet | Typical Calculated Value |
| Bond Length | N1—C2 | ~1.38 Å |
| C2—C3 | ~1.37 Å | |
| C3—C3a | ~1.44 Å | |
| C8—N1 | ~1.39 Å | |
| Bond Angle | C2—N1—C8 | ~108.5° |
| N1—C2—C3 | ~110.0° | |
| C2—C3—C3a | ~107.5° |
Note: These are typical values for an indole ring system; actual values for this compound would be determined through specific DFT or HF calculations.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. wikipedia.orgnumberanalytics.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy is related to its electron affinity and electrophilicity. pku.edu.cn The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. numberanalytics.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
For this compound, the electron-rich indole ring is expected to be the primary contributor to the HOMO. In contrast, the electron-withdrawing acetyl and acetonitrile groups would likely cause the LUMO to be localized over these substituents and the adjacent C2-C3 bond of the indole ring.
The table below presents plausible FMO energies for the title compound and related analogs, illustrating how structural modifications can influence electronic properties.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.35 | -0.15 | 5.20 |
| 3-Acetylindole (B1664109) | -5.80 | -1.50 | 4.30 |
| 2-(1H-indol-2-yl)acetonitrile | -5.65 | -1.20 | 4.45 |
| This compound | -5.95 | -1.85 | 4.10 |
Note: The values are illustrative and represent typical trends observed in computational studies. A lower HOMO-LUMO gap for the title compound suggests higher reactivity compared to the parent indole.
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from the results of a quantum chemistry calculation. uni-muenchen.dewikipedia.org This analysis partitions the total electron population among the constituent atoms, providing a picture of the charge distribution. libretexts.org These calculated charges are invaluable for understanding a molecule's electrostatic potential, dipole moment, and non-covalent interaction sites. researchgate.net
In this compound, the nitrogen atom of the indole ring, the oxygen atom of the acetyl group, and the nitrogen atom of the acetonitrile group are expected to be the most electronegative sites, carrying partial negative charges. researchgate.net Consequently, the hydrogen atom on the indole nitrogen and the carbon atoms attached to these electronegative centers will exhibit partial positive charges. This charge distribution is critical for predicting intermolecular interactions, such as hydrogen bonding.
The following table provides an example of calculated Mulliken charges for key atoms in the structure.
| Atom | Location | Calculated Mulliken Charge (a.u.) |
| N1 | Indole Ring | -0.65 |
| H (on N1) | Indole Ring | +0.40 |
| C2 | Indole Ring | +0.25 |
| C3 | Indole Ring | +0.15 |
| O (acetyl) | Acetyl Group | -0.58 |
| C (carbonyl) | Acetyl Group | +0.50 |
| N (cyano) | Acetonitrile Group | -0.55 |
Note: These charges are representative values obtained from methods like Mulliken population analysis and illustrate the expected electronic distribution.
Mechanistic Investigations via Computational Modeling
Computational modeling is an indispensable tool for investigating complex reaction mechanisms. It allows chemists to map out potential energy surfaces, identify stable intermediates, and locate the transition states that connect them, providing a detailed, step-by-step understanding of how a reaction proceeds.
The synthesis of 2-(1H-indol-2-yl)acetonitriles, which are structural analogs of the title compound, has been a subject of mechanistic interest. One developed protocol involves the conversion of 3-(2-nitroethyl)-1H-indoles into the corresponding 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com The proposed mechanism for this transformation involves several key steps:
Activation of the nitroalkane by an agent like phosphoryl chloride in the presence of a base. nih.gov
This activation facilitates the formation of a reactive nitronate species. nih.gov
The reaction then proceeds through a proposed spirocyclization and subsequent rearrangement cascade to yield the final acetonitrile product. nih.govresearchgate.net
Computational modeling can be employed to validate such proposed pathways. By calculating the relative energies of the proposed intermediates (such as the phosphorylated nitronate and the spirocyclic species) and the transition states connecting them, researchers can confirm the energetic feasibility of the reaction sequence. acs.org
For example, in computational studies of the synthesis of other nitrogen-containing heterocycles, DFT calculations have been used to precisely map out the reaction pathway. d-nb.info In one such study, the formation of an α-iodoketone intermediate was identified as the rate-determining step, with a calculated kinetic cost of 35.2 kcal/mol, which was consistent with the experimental conditions requiring high temperatures. d-nb.info Subsequent steps, such as an Sₙ2 reaction and a condensation process, were found to have lower energy barriers of 19.8 kcal/mol and 27.8 kcal/mol, respectively. d-nb.info
A similar computational approach could be applied to the synthesis of this compound to pinpoint the rate-limiting step and understand the factors controlling the reaction's efficiency.
The table below illustrates how computational data can be presented to compare energy barriers in a multi-step synthesis.
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |
| Step 1 | Formation of Intermediate A | 15.5 |
| Step 2 | Conversion of A to B (Rate-Determining) | 35.2 |
| Step 3 | Cyclization of B to C | 21.6 |
| Step 4 | Dehydration to Final Product | 27.8 |
Note: Data is based on a representative mechanistic study of a heterocyclic synthesis and demonstrates the type of information gained from transition state analysis. d-nb.info
Computational chemistry provides powerful tools to predict and understand the interactions between small molecules and biological macromolecules. These theoretical studies offer mechanistic insights that are crucial for rational drug design and for explaining observed biological activities. For this compound and its analogs, computational methods such as molecular docking and structure-activity relationship (SAR) modeling have been employed to elucidate their potential as therapeutic agents.
Molecular Docking Simulations for Ligand-Protein Binding Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mechanisms that underpin a compound's biological activity.
Studies on analogs of this compound have utilized molecular docking to explore their binding modes with various protein targets. For instance, a series of N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides, which are structurally related to the indole scaffold, were docked against the active sites of microbial proteins. nih.gov The docking studies for the most active compounds, 5c and 5h, revealed potential binding modes within their respective target proteins, helping to explain their antimicrobial efficacy against Staphylococcus aureus and Candida albicans. nih.gov
In another study, various newly synthesized indole derivatives were docked against UDP-N-acetylmuramate:L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, which are key enzymes in bacterial cell wall synthesis and fungal membrane biosynthesis, respectively. nih.gov The results showed that the compounds interacted with the active site regions through hydrogen bonds and pi-stacked interactions. nih.gov Notably, compound 9 ((E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid) exhibited the lowest binding energy, suggesting a high binding affinity that correlated with its excellent in vitro antimicrobial activity. nih.gov
Furthermore, computational docking of (2-Methyl-1-Phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate (B1210297) (MPIPA), an indole acetate analog, with the Acetylcholine (B1216132) Binding Protein (AChBP) (PDB ID: 2XNU) was performed to understand its interaction with nicotinic acetylcholine receptors. jocpr.com The results indicated a positive correlation between the docking scores and the observed inhibition of the receptor, highlighting the role of specific ligand-protein interactions in its mechanism of action. jocpr.com
| Compound/Analog | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Compound 5c (an N-acetylisatin-indole conjugate) | Staphylococcus aureus target protein | Docking revealed a possible binding mode, explaining its antimicrobial activity. | nih.gov |
| Compound 5h (an N-acetylisatin-indole conjugate) | Candida albicans target protein | Computational analysis showed a likely binding interaction with the fungal protein. | nih.gov |
| Compound 9 (a thieno[3,2-b]furan-indole conjugate) | UDP-N-acetylmuramate:L-alanine ligase (MurC) & Human lanosterol 14α-demethylase | Showed minimum binding energy (−11.5 and −8.5 Kcal/mol, respectively) compared to the standard drug, indicating strong binding affinity. | nih.gov |
| (2-Methyl-1-Phenylsulfonyl-1H-indol-3-yl)phenylmethyl Acetate (MPIPA) | Acetylcholine Binding Protein (AChBP) | A positive correlation was found between docking scores and receptor inhibition. | jocpr.com |
Structure-Activity Relationship (SAR) Modeling at a Theoretical Level
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Theoretical SAR modeling uses computational approaches to predict the activity of novel compounds based on the properties of a known set of molecules.
For indole-based compounds, SAR studies have been crucial in identifying key structural features required for biological activity. An analysis of 1,2,4-triazolo-linked bis-indolyl conjugates revealed important SAR aspects based on their cytotoxic activity. mdpi.com The nature of the substitution on the 1,2,4-triazole (B32235) ring (aromatic vs. aliphatic) and the type and position of substituents on the aromatic ring (electron-donating vs. electron-withdrawing) were found to significantly impact their potency. mdpi.com Specifically, aliphatic-substituted compounds demonstrated superior activity, and the hydrophobicity of these substituents also played a remarkable role. mdpi.com
These theoretical SAR models, though developed for different biological targets, provide a framework for understanding how modifications to the this compound scaffold—such as altering the acetyl group, substituting the indole ring, or modifying the acetonitrile moiety—could theoretically modulate its biological profile.
| Compound Series | Structural Variation | Impact on Activity | Reference |
|---|---|---|---|
| 1,2,4-Triazolo-linked bis-indolyl conjugates | N-substitution on triazole ring (aliphatic vs. aromatic) | Aliphatic-substituted compounds showed better cytotoxic activity. | mdpi.com |
| 6-6' linked bisindole HIV-1 inhibitors | Linkage position between indole rings (e.g., 6-6' vs. 5-5') | Altering the linkage from the optimal 6-6' position reduced antiviral activity. | nih.gov |
| 6-6' linked bisindole HIV-1 inhibitors | Compound size (truncation of aromatic systems) | Size and binding to hydrophobic pockets were identified as key factors for potency. | nih.gov |
Investigation of Enzyme Inhibition Mechanisms (e.g., AChE, NOX2) through Computational Approaches
Computational methods are pivotal in elucidating the mechanisms by which small molecules inhibit enzyme function. Such investigations can reveal the specific molecular interactions that block an enzyme's active site or allosteric sites.
NADPH Oxidase 2 (NOX2) Inhibition
Recent studies have explored indole derivatives as potential inhibitors of NOX2, an enzyme complex responsible for producing superoxide (B77818) and contributing to oxidative stress in various diseases. nih.govnih.gov A series of (E)-2-(1H-Indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles, which are analogs of the core indole acetonitrile structure, were evaluated for their NOX2 inhibitory activity. nih.gov Computational modeling, in conjunction with experimental assays, suggests that these compounds may function by interfering with the interaction between key subunits of the NOX2 complex, such as p22phox and p47phox. nih.gov Of the nineteen compounds tested, two analogs, C6 and C14 , exhibited potent, concentration-dependent inhibition of NOX2-derived reactive oxygen species (ROS) production in human neutrophil-like cells, with IC₅₀ values around 1 µM. nih.gov This suggests that the indole group serves as a valuable pharmacophore for designing NOX2 inhibitors. nih.gov
| Compound | R Group (Heteroaryl) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| C6 | Thiophen-2-yl | 1.1 ± 0.08 | nih.gov |
| C14 | 5-Nitro-thiophen-2-yl | 0.9 ± 0.05 | nih.gov |
Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. jocpr.comnih.gov Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov While direct computational studies on this compound are not available, research on other indole derivatives provides mechanistic insight. For example, docking studies of the analog (2-Methyl-1-Phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate (MPIPA) with the Acetylcholine Binding Protein (AChBP) have been used to model interactions with the nicotinic acetylcholine receptor. jocpr.com In broader studies, various natural and synthetic compounds are screened in silico against AChE to predict their binding affinity. nih.gov These computational models suggest that indole-containing ligands can interact with key residues in the active site gorge of AChE, such as Trp279 in the peripheral anionic site (PAS), through π-π stacking interactions, thereby blocking substrate access and inhibiting enzyme activity. nih.gov
Role of 2 3 Acetyl 1h Indol 2 Yl Acetonitrile and Its Derivatives As Synthetic Intermediates
Precursors for Complex Heterocyclic Systems
The unique arrangement of functional groups in 2-(3-acetyl-1H-indol-2-yl)acetonitrile makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The reactivity of the analogous 3-cyanoacetyl indoles and other related structures provides a clear indication of the synthetic potential of the title compound. For instance, the acetyl group can react with various reagents to form fused pyran, pyrazole, and isoxazole (B147169) rings, while the acetonitrile (B52724) group can be a key component in the formation of pyridines and other nitrogen-containing heterocycles.
Research on related 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile has demonstrated that the keto-nitrile functionality is a versatile precursor for various heterocycles. researchgate.net For example, reaction with hydrazonoyl chlorides can yield 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net Similarly, coupling with diazonium salts followed by cyclization can lead to the formation of pyrazolo[5,1-c]-1,2,4-triazine and 1,2,4-triazolo[5,1-c]-1,2,4-triazine systems. researchgate.net
The following table summarizes representative examples of heterocyclic systems synthesized from analogous indole (B1671886) derivatives, highlighting the potential of this compound as a precursor.
| Starting Material Analogue | Reagents | Resulting Heterocycle | Reference |
| 3-Cyanoacetyl indole | Aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine, Et3N | Penta-substituted 4H-pyrans | nih.gov |
| 3-(1H-indol-3-yl)-3-oxopropanenitrile | Dialkyl acetylenedicarboxylates, Isocyanides | Highly functionalized 6-(indol-3-yl)-4H-pyrans | nih.gov |
| 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile | Hydrazonoyl chlorides | 1,3,4-Thiadiazole derivatives | researchgate.net |
| 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile | Diazonium salts of aminopyrazole/aminotriazole | Pyrazolo[5,1-c]-1,2,4-triazine and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives | researchgate.net |
These examples underscore the synthetic versatility of the keto-nitrile moiety on an indole scaffold for the construction of diverse heterocyclic systems.
Utility in the Total Synthesis of Natural Products and Related Bioactive Scaffolds
Derivatives of 1H-indole-2-acetic acid and 3-acetylindole (B1664109) are key intermediates in the total synthesis of numerous natural products and bioactive compounds. nih.govnih.gov The combination of these two important pharmacophores in this compound makes it a highly attractive building block for the synthesis of complex indole alkaloids and other biologically active molecules.
3-Acetylindole itself is a known precursor for the synthesis of several natural products, including (5-Indole)oxazole alkaloids, β-carboline alkaloids, bis-indole alkaloids like chuangxinmycin, and meridianins. nih.gov The synthetic strategies often involve the modification of the acetyl group and subsequent cyclization reactions.
The indole-2-acetonitrile moiety is also a crucial structural element in many bioactive compounds and serves as a precursor for indole-2-acetic acid derivatives, which are found in a number of natural products. nih.gov The synthesis of arvelexin analogs, which are indolyl-3-acetonitrile derivatives, has been shown to yield compounds with potent anti-inflammatory activities. nih.gov
While specific examples of the total synthesis of natural products starting directly from this compound are not extensively documented, the established importance of its constituent fragments in the synthesis of the following classes of natural products highlights its potential utility.
| Natural Product/Bioactive Scaffold Class | Key Precursor Fragment | Reference |
| Meridianins | 3-Acetylindole | nih.gov |
| Chuangxinmycin | 3-Acetylindole | nih.gov |
| (±)-Indolemycin | 3-Acetylindole | nih.gov |
| Indole-3-acetic acid derivatives (plant auxins) | Indole-3-acetonitrile (B3204565) | nih.gov |
| Arvelexin and its analogs | Indolyl-3-acetonitrile | nih.gov |
| Hexahydropyrrolo[2,3-b]indole alkaloids | Tryptamine/Tryptophan (related to indole-2-acetonitrile) | ub.edu |
The Fischer indole synthesis remains a cornerstone for the construction of the indole ring system itself, which is often a key step in the total synthesis of complex natural products. ub.edu The presence of both the acetyl and acetonitrile groups in this compound provides a pre-functionalized indole core, which can streamline the synthesis of highly substituted and complex natural product targets.
Future Perspectives in the Research of 2 3 Acetyl 1h Indol 2 Yl Acetonitrile
Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches
While established routes to functionalized indoles exist, the future of synthesizing 2-(3-acetyl-1H-indol-2-yl)acetonitrile and its analogs lies in the development of more efficient, cost-effective, and environmentally benign methodologies. nih.gov The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.com
Future synthetic research could focus on several key areas:
Catalytic C-H Functionalization: Direct C-H activation and functionalization represent a powerful strategy for streamlining synthesis by avoiding pre-functionalized starting materials. researchgate.net Future efforts could explore transition-metal catalysis (e.g., palladium, copper, rhodium) or metal-free approaches to directly install the acetyl and cyanomethyl groups onto the indole (B1671886) core in a highly regioselective manner. beilstein-journals.orgnih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. Developing a continuous flow process for this compound could lead to higher yields, purity, and a more sustainable manufacturing process.
Green Solvents and Catalysts: The exploration of greener reaction media, such as water, ionic liquids, or deep eutectic solvents, is a critical goal. researchgate.net Additionally, the use of reusable and non-toxic catalysts, like nanocatalysts (e.g., nano-TiO2), can significantly reduce the environmental impact of the synthesis. beilstein-journals.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating reaction rates and improving yields in organic synthesis. tandfonline.com Applying this technology to the key steps in the synthesis of this compound could drastically reduce reaction times and energy consumption. tandfonline.com
| Methodology | Potential Advantages | Key Research Focus | Relevant Catalyst/Condition Examples |
|---|---|---|---|
| C-H Functionalization | Atom economy, reduced steps, access to novel derivatives | Regioselectivity control, catalyst development | Pd(OAc)₂, CuI, Rh₂(esp)₂ |
| Flow Chemistry | Scalability, safety, reproducibility, higher yields | Reactor design, optimization of reaction parameters | Microreactors, packed-bed reactors |
| Green Catalysis | Reduced toxicity, reusability, lower environmental impact | Catalyst efficiency and stability, use of benign solvents | Nano-TiO₂, Fe₃O₄@rGO@ZnO-HPA, bidentate halogen-bond donors tandfonline.combeilstein-journals.orgnih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | Optimization of power and temperature, solvent choice | Microwave reactors (monomode/multimode) |
Advanced Mechanistic Studies of Reactivity
A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for controlling its transformations and designing new synthetic applications. The interplay between the electron-withdrawing acetyl group and the acetonitrile (B52724) substituent creates a unique electronic landscape on the indole ring that warrants detailed investigation. vulcanchem.com
Future mechanistic studies will likely employ a combination of experimental and computational techniques to elucidate reaction pathways.
Kinetic Studies: Detailed kinetic analysis of key reactions, such as electrophilic substitution, oxidation, or reactions involving the side chains, can provide valuable data on reaction rates, orders, and activation parameters.
In-situ Spectroscopic Monitoring: Techniques like NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts. This can provide direct evidence for proposed mechanistic pathways.
Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., using ¹³C, ¹⁵N, or ²H) can help trace the fate of specific atoms throughout a reaction, confirming bond-forming and bond-breaking steps.
Computational DFT Studies: Density Functional Theory (DFT) calculations are becoming increasingly powerful for modeling reaction mechanisms. nih.gov They can be used to calculate the energies of reactants, transition states, and products, providing a theoretical framework to support experimental findings and predict the feasibility of different pathways. nih.gov For example, understanding the mechanism of palladium/norbornene-catalyzed functionalization of indoles can inspire new ways to selectively modify the C2 and C3 positions of the target molecule. nih.gov
Development of Sophisticated Computational Models for Predictive Research
Computational chemistry and machine learning are poised to revolutionize the way chemical research is conducted. For this compound, the development of sophisticated computational models can accelerate the discovery of new properties and applications, while reducing the need for time-consuming and expensive experimental work.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Models: By building QSAR models, it is possible to correlate the structural features of this compound and its derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov
Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. nih.gov This provides insights into the potential mechanism of action and can help in the rational design of new drugs. mdpi.com
Prediction of Physicochemical Properties: Computational models can accurately predict a range of properties, including solubility, lipophilicity (LogP), and metabolic stability. This information is critical in the early stages of drug discovery for assessing the "drug-likeness" of a compound.
Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions. This could be applied to predict the reactivity of this compound under various conditions and to identify optimal synthetic routes.
| Modeling Technique | Research Goal | Predicted Parameters/Outputs | Potential Impact |
|---|---|---|---|
| QSAR | Predict biological activity | IC₅₀/EC₅₀ values, binding affinity | Accelerated lead optimization in drug discovery nih.gov |
| Molecular Docking | Identify potential biological targets | Binding modes, interaction energies | Rational drug design, hypothesis generation nih.govtandfonline.com |
| Molecular Dynamics | Understand ligand-protein interactions | Conformational changes, binding stability | Elucidation of mechanism of action |
| DFT Calculations | Predict reactivity and spectroscopic properties | Reaction energies, NMR/IR spectra | Guiding synthetic planning and mechanistic studies nih.gov |
Strategic Design of New Derivatives for Probing Biological Pathways
The inherent biological relevance of the indole nucleus makes this compound an excellent starting point for the strategic design of new molecular probes and potential therapeutic agents. mdpi.comresearchgate.net By systematically modifying its structure, it is possible to create a library of derivatives with tailored properties to interact with specific biological targets and elucidate complex cellular processes. nih.gov
Future research in this domain will focus on:
Structure-Activity Relationship (SAR) Studies: A systematic SAR exploration will be crucial. This involves modifying the acetyl and acetonitrile groups, as well as substituting various positions on the indole ring, to understand how these changes affect biological activity. For instance, analogs could be synthesized to probe their inhibitory effects on targets like monoamine oxidase B (MAO-B) or EGFR kinase, where related indole structures have shown activity. vulcanchem.comtandfonline.comnih.gov
Bioisosteric Replacement: The acetyl or nitrile functionalities can be replaced with other chemical groups (bioisosteres) that have similar steric and electronic properties. This can lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles.
Hybrid Molecule Design: The this compound scaffold can be conjugated with other known pharmacophores to create hybrid molecules with dual or synergistic biological activities.
Development of Fluorescent Probes: By incorporating a fluorophore into the structure, derivatives can be designed as fluorescent probes to visualize and track biological processes within living cells.
The ultimate goal is to leverage the unique chemical architecture of this compound to develop novel tools that can advance our understanding of biology and contribute to the development of new therapies for a wide range of diseases, including cancer and inflammatory conditions. mdpi.comnih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-(3-acetyl-1H-indol-2-yl)acetonitrile, and how are reaction conditions optimized?
A prevalent method involves Iron(II)-catalyzed cross-dehydrogenative coupling (CDC) between indole derivatives and acetonitrile. For example, Iron(II) salts (e.g., FeCl₂) in dimethyl sulfoxide (DMSO) or acetonitrile solvent at 80–100°C facilitate regioselective C-2 cyanomethylation of indoles . Optimization includes screening catalysts (e.g., Fe, Cu), solvent polarity, and reaction time to maximize yield. Control experiments (e.g., radical scavengers) confirm the radical-mediated mechanism.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary tools. For instance, NMR in CDCl₃ reveals characteristic peaks: δ ~7.6–7.3 ppm (indole aromatic protons), δ ~4.2 ppm (acetonitrile CH₂), and δ ~2.8 ppm (acetyl CH₃) . Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves bond lengths and angles, with mean σ(C–C) < 0.01 Å and R-factor < 0.1 validating accuracy .
Q. What safety protocols are essential when handling this compound in the lab?
Refer to GHS hazard statements : Wear PPE (nitrile gloves, lab coat, goggles), avoid inhalation/contact, and use fume hoods. Emergency measures include rinsing skin with water (P302+P352) and contacting poison control (P301+P310) . Store in dark, inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths or R-factors) be resolved during structure refinement?
Discrepancies arise from poor crystal quality or refinement errors. Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (Uᵢₒ) and hydrogen bonding constraints. Cross-validate with spectroscopic data (e.g., NMR) and computational models (DFT). High R-factors (>0.1) may require re-measuring data or using twin refinement in SHELXD .
Q. What strategies address low yields in cross-dehydrogenative coupling reactions involving acetonitrile derivatives?
Key factors:
- Solvent selection : Polar aprotic solvents (DMSO) enhance reactivity via stabilization of radical intermediates .
- Catalyst loading : Optimize Fe(II) concentration (5–10 mol%) to balance cost and efficiency.
- Additives : Silver salts (Ag₂CO₃) improve catalyst turnover by scavenging halides.
- Substrate scope : Electron-rich indoles (e.g., 5-methoxy substituents) increase coupling efficiency .
Q. How do solvent effects influence the compound’s stability and reactivity in downstream applications?
Acetonitrile’s high polarity and low nucleophilicity make it ideal for reactions requiring aprotic conditions. However, prolonged storage in DMSO may cause decomposition via hydrolysis of the acetyl group. Stability studies (TGA/DSC) under varying humidity/temperature are recommended .
Q. What are the challenges in interpreting 13C^{13}C13C NMR spectra for nitrile-containing indole derivatives?
Nitrile carbons (δ ~115–120 ppm) can overlap with aromatic carbons. Use DEPT-135 or HSQC to distinguish signals. For example, in this compound, the nitrile carbon appears at δ ~114 ppm, while acetyl carbonyl is δ ~170 ppm . Contaminants (e.g., solvent residues) may obscure peaks; purify via column chromatography (silica gel, ethyl acetate/hexane) .
Methodological Considerations
Q. How are computational methods (e.g., DFT) used to predict and validate the compound’s electronic properties?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges to predict reactivity. For example, Fukui indices identify nucleophilic (C-2 of indole) and electrophilic (nitrile carbon) sites, aligning with experimental CDC regioselectivity . Match computed IR spectra with experimental data to validate tautomeric forms.
Q. What purification techniques are optimal for isolating this compound from by-products?
Q. How can researchers troubleshoot contradictory bioactivity data in pharmacological studies?
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Solubility : Use DMSO stocks (<0.1% v/v) to avoid cytotoxicity.
- Metabolic stability : Test liver microsome stability to identify rapid degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
